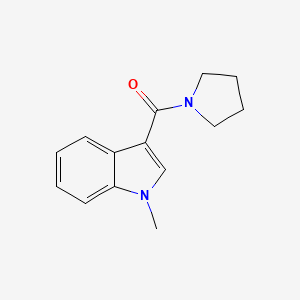

(1-甲基-1H-吲哚-3-基)(1-吡咯烷基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications in the field of medicine. This compound is a potent agonist of the cannabinoid receptors and has been shown to exhibit similar effects to those of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis.

科学研究应用

合成大麻素分析

“(1-甲基-1H-吲哚-3-基)(1-吡咯烷基)甲酮”,也称为 UR-144,因其作为合成大麻素的作用而被广泛研究。自 2012 年以来,在从全球毒品市场查获的众多合法兴奋剂中发现了它,并作为大麻的替代品而广受欢迎。该化合物在 39 例的血液样本中进行了分析,显示出一系列生理效应,包括言语不清、瞳孔放大和欣快感。这项研究强调了该化合物的精神活性特性及其在法医学中的相关性 (Adamowicz 等,2017).

甲醇合成与分解

在节能的背景下,研究探索了甲醇的合成和分解反应,突出了其在热能传输系统中的作用。该过程涉及甲醇羰基化生成甲酸甲酯,然后氢解,证明了该化合物在回收住宅和商业区域热能需求的废弃或未使用的排放热方面的实用性。该研究重点开发用于高效甲醇合成的催化剂和反应器,为可持续的能源解决方案做出贡献 (刘秋生等,2002).

美沙酮代谢组学

虽然没有直接提到 “(1-甲基-1H-吲哚-3-基)(1-吡咯烷基)甲酮”,但对美沙酮代谢组学的研究提供了对结构相关化合物代谢的见解。美沙酮主要通过细胞色素 P450 系统代谢,通过可能与其他复杂有机化合物代谢相关的途径产生多种代谢物。了解这些途径可以为相关物质的药代动力学和毒理学提供信息 (迪尼斯-奥利维拉,2016).

产甲烷古菌和甲烷氧化菌

对产甲烷古菌和甲烷氧化菌的研究深入探讨了可能与 “(1-甲基-1H-吲哚-3-基)(1-吡咯烷基)甲酮” 的研究和应用间接相关的微生物过程。这些微生物在甲烷产生和氧化中发挥着至关重要的作用,这些过程是全球碳循环的一部分,对生物能源和碳封存技术有影响。该研究探讨了这些微生物的生态、特征和潜在的生物技术应用 (Saengkerdsub & Ricke,2014; Strong 等,2015).

催化和化学转化

进一步的研究集中在催化和化学转化上,例如甲醇重整,这可能与 “(1-甲基-1H-吲哚-3-基)(1-吡咯烷基)甲酮” 的合成或改性有关。这些研究提供了对高效化学合成催化剂和反应机理的见解,为创造或改性复杂有机分子,包括合成大麻素,提供了潜在的途径 (Yong 等,2013).

作用机制

Target of Action

Indole derivatives, which include (1-methyl-1h-indol-3-yl)(1-pyrrolidinyl)methanone, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that indole derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . This suggests that (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone might interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Based on the potential inhibitory effect on tubulin polymerization, it can be inferred that this compound might induce cell cycle arrest, specifically at the g2/m phase, and potentially lead to cell apoptosis .

属性

IUPAC Name |

(1-methylindol-3-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-10-12(11-6-2-3-7-13(11)15)14(17)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDBDUTVXISBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

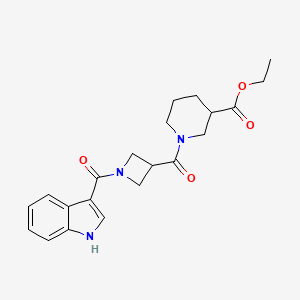

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)